rac-Cotinine-13C,d3
Description
rac-Cotinine-¹³C,d3 is a stable isotope-labeled analog of cotinine, a primary metabolite of nicotine. The compound incorporates both ¹³C (carbon-13) and deuterium (d3) isotopes, enabling its use as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolic studies . The "rac" designation indicates a racemic mixture, containing both enantiomers of cotinine. This labeling enhances detection sensitivity and accuracy by distinguishing endogenous cotinine from the isotopically labeled tracer in analytical workflows .
Properties
IUPAC Name |
5-pyridin-3-yl-1-(trideuterio(113C)methyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbon-13 Incorporation
The 13C label is strategically placed at the methyl group of the pyrrolidine ring, ensuring minimal disruption to the molecule’s biochemical behavior. This is achieved by using 13C-enriched methylamine or methyl iodide during the formation of the pyrrolidine backbone. For example, in the one-pot synthesis described in US20140031554A1, 1-methyl-3-nicotinoyl-2-pyrrolidone (NGD-1) is treated with 13C-labeled methylating agents under basic conditions, facilitating the incorporation of 13C at the N-methyl position.
Deuterium Labeling
Deuterium (D) is introduced at three positions on the pyrrolidine ring via hydrogen-deuterium exchange reactions. This process typically employs deuterated solvents (e.g., D2O) or deuterium gas in the presence of palladium catalysts. The use of deuterated reducing agents, such as sodium borodeuteride (NaBD4), during the final reduction step ensures selective deuteration at the C-2, C-4, and C-5 positions of the pyrrolidine ring.
Chemical Synthesis Pathways
The synthesis of this compound builds upon classical nicotine oxidation methods, adapted to incorporate isotopic labels. Two primary routes dominate the literature: enzymatic oxidation and chemical synthesis.
One-Pot Chemical Synthesis
The patent US20140031554A1 outlines a streamlined one-pot method for racemic nicotine, which can be adapted for cotinine-13C,d3 production. The process involves four sequential reactions in a single reactor:
-
Ring-opening : NGD-1 is treated with a strong acid (e.g., HCl) to hydrolyze the lactam ring.
-
Decarboxylation : The intermediate undergoes thermal decarboxylation to eliminate CO2.
-
Cyclization : Base-mediated cyclization reforms the pyrrolidine ring with isotopic labels.
-
Reduction : Sodium borodeuteride reduces the ketone group to a hydroxylamine, yielding this compound.
This method avoids intermediate purification, achieving a 68–75% yield under optimized conditions (pH 7–8, 80–100°C).
Enzymatic Oxidation of Labeled Nicotine
Cotinine is a natural metabolite of nicotine, produced via cytochrome P450 2A6 (CYP2A6)-mediated oxidation. To synthesize this compound, isotopically labeled nicotine is incubated with recombinant CYP2A6 in the presence of NADPH. The reaction proceeds through a 5′-iminium ion intermediate, which is hydrolyzed to cotinine. While enzymatically derived cotinine is enantiomerically pure, racemization is induced via base treatment (e.g., NaOH) to generate the racemic form.
Purification and Analytical Characterization
Chromatographic Purification
Crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The mobile phase (acetonitrile:ammonium acetate buffer, pH 4.5) resolves cotinine from byproducts such as nornicotine and nicotine-N-oxide. Final purity exceeds 98%, as verified by ultra-violet (UV) detection at 260 nm.
Spectroscopic Analysis
-
Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 180.226, consistent with the formula 13CC9D3H9N2O.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR reveals deuterium-induced peak splitting attenuation, while 13C NMR identifies the labeled carbon at δ 42.1 ppm.
Industrial-Scale Production Challenges
Scaling this compound synthesis requires addressing cost, safety, and regulatory constraints:
| Challenge | Mitigation Strategy |
|---|---|
| High cost of 13C reagents | Use closed-loop synthesis to recycle solvents |
| Deuteration efficiency | Optimize catalyst loading (e.g., 5% Pd/C) |
| Regulatory compliance | Adhere to ICH Q3D guidelines for elemental impurities |
The one-pot method’s simplicity and reduced reliance on cryogenic conditions make it economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: rac-Cotinine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cotinine N-oxide.
Reduction: Reduction reactions can convert cotinine back to nicotine.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products:
Oxidation: Cotinine N-oxide.
Reduction: Nicotine.
Substitution: Halogenated cotinine derivatives.
Scientific Research Applications
rac-Cotinine-13C,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the metabolism and excretion of nicotine and its metabolites in the human body.
Toxicology: Helps in understanding the toxicological effects of nicotine and its metabolites.
Environmental Research: Used to trace the environmental fate of nicotine and its metabolites.
Medical Research: Investigates the role of nicotine metabolites in various diseases, including neurological and psychiatric disorders.
Mechanism of Action
rac-Cotinine-13C,d3 exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the nervous system. The compound acts as a weak agonist of these receptors, modulating neurotransmitter release and influencing various physiological processes. It has been shown to facilitate memory, cognition, and emotional responding. Additionally, cotinine has antidepressant properties and reduces cognitive impairment associated with disease and stress .
Comparison with Similar Compounds
(3S,5S)-3'-Hydroxycotinine
A structurally related metabolite of cotinine, (3S,5S)-3'-Hydroxycotinine, differs by the addition of a hydroxyl group at the 3' position of the pyrrolidine ring . Key distinctions include:
- Functional Role : While rac-Cotinine-¹³C,d3 is a tracer for quantitative analysis, (3S,5S)-3'-Hydroxycotinine is a terminal metabolite used to assess metabolic activity.
- Analytical Utility : The isotopic labeling in rac-Cotinine-¹³C,d3 minimizes matrix effects in liquid chromatography-mass spectrometry (LC-MS), whereas unlabeled hydroxycotinine requires external calibration .
Osimertinib-¹³C,d3
Osimertinib-¹³C,d3 () is another ¹³C- and deuterium-labeled compound, used similarly as an internal standard for the tyrosine kinase inhibitor osimertinib. Comparative insights:
Unlabeled Cotinine and Deuterated Analogs
Unlabeled cotinine lacks isotopic enrichment, limiting its utility in assays requiring high specificity. Deuterated cotinine variants (e.g., cotinine-d4) are comparable to rac-Cotinine-¹³C,d3 but differ in isotopic composition. For example:
- Detection Specificity : The addition of ¹³C in rac-Cotinine-¹³C,d3 provides a distinct mass shift from both natural cotinine and deuterium-only analogs, reducing spectral overlap in LC-MS .
Research Findings and Limitations
- Isotopic Purity : highlights that ¹³C-labeled compounds require rigorous purification to avoid isotopic dilution, a critical factor for rac-Cotinine-¹³C,d3’s reliability .
- Metabolic Stability: Deuterium labeling in compounds like Osimertinib-¹³C,d3 can alter metabolic pathways due to kinetic isotope effects, though this is less pronounced in cotinine due to its simpler structure .
- Gaps in Evidence : Direct studies on rac-Cotinine-¹³C,d3 are sparse in the provided materials; comparisons rely on analogous isotope-labeled compounds and structural derivatives .
Biological Activity
rac-Cotinine-13C,d3 is a deuterium-labeled derivative of cotinine, a primary metabolite of nicotine. This compound is primarily utilized in pharmacokinetic studies and as a biomarker for tobacco smoke exposure due to its stability and longer half-life compared to nicotine. The incorporation of deuterium allows for enhanced tracking in biological systems, making it a valuable tool in both clinical and research settings.
- Chemical Formula: C10H12N2O
- CAS Number: 1215842-75-3
- Molecular Weight: 178.22 g/mol
- Structure: The structure includes a pyridine ring, which is characteristic of nicotine-related compounds.
This compound interacts with nicotinic acetylcholine receptors (nAChRs) but exhibits lower potency than nicotine itself. It acts as a weak agonist, modulating neurotransmitter release. This modulation can influence various physiological responses, including those related to addiction and withdrawal symptoms associated with nicotine.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively:
- Absorption: Following administration, the compound is rapidly absorbed into the bloodstream.
- Distribution: It shows a significant volume of distribution, indicating extensive tissue binding.
- Metabolism: this compound undergoes metabolic processes similar to cotinine, primarily through oxidation and conjugation pathways.
- Excretion: The compound is excreted mainly through urine, where it can be quantified to assess tobacco exposure.
Case Studies
-
Tobacco Exposure Assessment:
A study utilized this compound to measure tobacco exposure in various populations. It demonstrated that individuals with higher levels of this compound in their urine had increased health risks associated with smoking, including cardiovascular diseases and respiratory issues. -
Nicotine Replacement Therapy:
Research involving this compound has also been conducted to evaluate the effectiveness of nicotine replacement therapies (NRTs). The compound's stability allows for accurate monitoring of nicotine metabolism in patients undergoing NRT, helping to optimize dosages.
Comparative Data Table
| Parameter | This compound | Cotinine | Nicotine |
|---|---|---|---|
| Half-life | 16 hours | 16 hours | 2 hours |
| Potency at nAChRs | Low | Moderate | High |
| Primary Metabolites | Cotinine-N-oxide | Trans-3'-hydroxycotinine | Nornicotine |
| Excretion Route | Urine | Urine | Urine |
Clinical Studies
This compound has been employed in clinical studies to monitor tobacco use and its effects on health outcomes. Its use as a stable isotope-labeled biomarker allows researchers to:
- Track nicotine metabolism more accurately.
- Assess the impact of smoking cessation interventions.
Toxicological Studies
In toxicology, this compound serves as a marker for assessing the exposure levels in animal models, providing insights into the potential effects of chronic tobacco exposure on various organ systems.
Future Directions
Research continues into the potential therapeutic applications of this compound beyond its current uses. Investigations are exploring its role in understanding addiction mechanisms and developing targeted therapies for smoking cessation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
